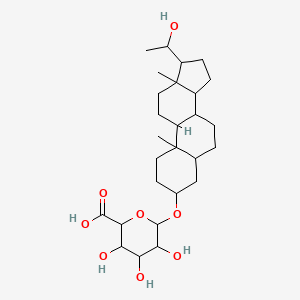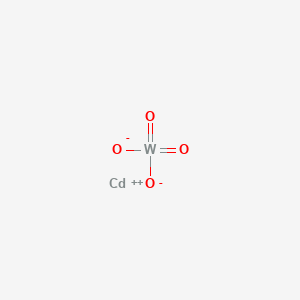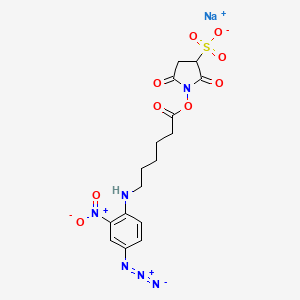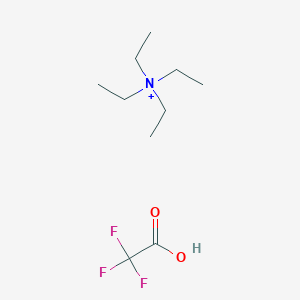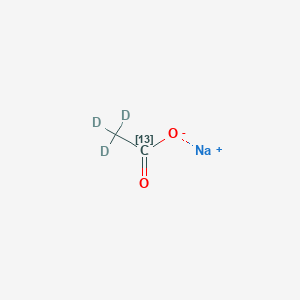
Sodium Acetate-13C,D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Acetate-13C,D3: is a labeled compound where the carbon and hydrogen atoms are isotopically enriched. Specifically, the carbon atom is labeled with carbon-13, and the hydrogen atoms are labeled with deuterium (D3). This compound is often used in various scientific research applications due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium Acetate-13C,D3 can be synthesized by reacting acetic acid labeled with carbon-13 and deuterium with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the resulting product is then purified through crystallization.
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of isotopically labeled acetic acid with sodium carbonate or sodium hydroxide. The reaction is carried out under controlled conditions to ensure high purity and yield of the labeled compound.
Análisis De Reacciones Químicas
Types of Reactions: Sodium Acetate-13C,D3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to produce carbon dioxide and water.
Reduction Reactions: It can be reduced to form ethanol and other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles, typically under basic conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation Reactions: Major products include carbon dioxide and water.
Reduction Reactions: Major products include ethanol and other reduced organic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Sodium Acetate-13C,D3 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: It is used in metabolic studies to trace the pathways of acetate metabolism in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of drugs that are metabolized to acetate.
Industry: It is used in the production of labeled compounds for research and development purposes.
Mecanismo De Acción
Sodium Acetate-13C,D3 exerts its effects primarily through its role as a metabolic tracer. The labeled carbon and hydrogen atoms allow researchers to track the compound’s metabolic fate in various biological systems. The molecular targets and pathways involved include the tricarboxylic acid cycle and other metabolic pathways where acetate is a key intermediate.
Comparación Con Compuestos Similares
Sodium Acetate-13C2: Labeled with two carbon-13 atoms.
Sodium Acetate-D3: Labeled with three deuterium atoms.
Sodium Acetate-1-13C: Labeled with one carbon-13 atom.
Uniqueness: Sodium Acetate-13C,D3 is unique due to its dual labeling with both carbon-13 and deuterium, making it particularly useful for detailed metabolic studies and NMR spectroscopy. This dual labeling provides more comprehensive data compared to compounds labeled with only one isotope.
Propiedades
Fórmula molecular |
C2H3NaO2 |
|---|---|
Peso molecular |
86.045 g/mol |
Nombre IUPAC |
sodium;2,2,2-trideuterioacetate |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1D3,2+1; |
Clave InChI |
VMHLLURERBWHNL-CKHMYQJJSA-M |
SMILES isomérico |
[2H]C([2H])([2H])[13C](=O)[O-].[Na+] |
SMILES canónico |
CC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)
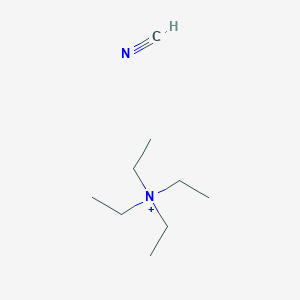



![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)

